Phenethyl isobutyrate
Description
Phenethyl isobutyrate (CAS # 103-48-0), also known as 2-phenylethyl isobutyrate or β-phenethyl isobutyrate, is an ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol. It is synthesized via esterification of phenethyl alcohol and isobutyric acid . This compound is widely used in the flavor and fragrance industries due to its sweet, floral, fruity-rose, and honey-like aroma, contributing to perfumes, cosmetics, and food products .
Properties
IUPAC Name |
2-phenylethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQVBGQWADMTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044764 | |
| Record name | 2-Phenylethyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to slighty yellow liquid; fruity-rosy odour | |
| Record name | Propanoic acid, 2-methyl-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 3 Ml 80% ethanol (in ethanol) | |
| Record name | Phenethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.987-0.990 | |
| Record name | Phenethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-48-0 | |
| Record name | 2-Phenylethyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylethyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLETHYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRZ4RE7DCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Phenylethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl isobutyrate is synthesized through the esterification of phenethyl alcohol and isobutyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain a high-purity ester suitable for use in various applications .
Chemical Reactions Analysis
Esterification of 2-Phenylethanol with Isobutyric Acid
A classic acid-catalyzed reaction between 2-phenylethanol and isobutyric acid:
Conditions :
Transesterification of Keto Esters
A patented method reacts 2,2,4,4-tetramethyl-1,3-cyclobutanedione with alcohols (e.g., phenethyl alcohol) using a base catalyst :
Conditions :
-
Catalyst: Sodium methylate (2–4 wt%).
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Solvent: Benzene or methanol.
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Temperature: 35–130°C.
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions to yield phenethyl alcohol and isobutyric acid :
Key Findings :
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Acidic Hydrolysis : Slow at room temperature but accelerates under reflux .
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Enzymatic Hydrolysis : Not reported in literature; likely requires lipases.
Thermal Decomposition
Prolonged exposure to heat (>100°C) induces decomposition:
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Flash Point : 152°C.
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Decomposition Onset : Detectable at 100°C over 24 hours.
Oxidation
Though stable under ambient conditions, strong oxidizers (e.g., KMnO₄) may cleave the ester bond, forming phenylacetic acid derivatives .
Transesterification with Alternative Alcohols
Reacting this compound with higher alcohols (e.g., linalool) in the presence of NaOCH₃ produces mixed esters :
Reaction Workup and Purification
Post-synthesis steps include:
Scientific Research Applications
Fragrance Industry
Phenethyl isobutyrate is primarily utilized in the fragrance industry due to its pleasant floral scent reminiscent of rose and jasmine. It is classified as an Aryl Alkyl Alcohol Simple Acid Ester, which contributes to its stability and volatility in formulations.
Toxicological Safety Assessments
- Genotoxicity : Studies have shown that this compound does not induce micronuclei in human peripheral blood lymphocytes, indicating a lack of genotoxic potential .
- Skin Sensitization : Evaluations indicate that it does not pose a significant risk for skin sensitization at typical usage levels .
- Environmental Safety : The compound has been assessed for environmental impact, with findings suggesting minimal risk under current usage conditions .
Food Flavoring
This compound is also employed as a flavoring agent in the food industry. Its sweet, floral notes enhance the sensory profile of various food products.
Regulatory Status
The compound has been evaluated for safety in food applications, with established acceptable daily intake levels that support its use without adverse health effects .
Therapeutic Potential
Emerging research suggests potential therapeutic applications for this compound in pain management and anti-inflammatory treatments.
Case Study Insights
- In preclinical studies, this compound exhibited anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory disorders .
- Its role as a metabolite in certain biological pathways indicates potential for further exploration in pharmacological contexts .
Analytical Chemistry Applications
This compound serves as a model compound in analytical chemistry for studying esterification reactions and volatile compound production during fermentation processes.
Research Findings
- Studies utilizing headspace sorptive extraction have monitored volatile compounds during fermentation, highlighting this compound's role in enhancing aromatic profiles in wine production .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Fragrance Industry | Used for its floral scent | Non-genotoxic; low skin sensitization risk |
| Food Flavoring | Enhances flavor profiles | Safe for consumption; regulated daily intake |
| Therapeutic Potential | Anti-inflammatory properties | Potential use in pain management |
| Analytical Chemistry | Model compound for studying esterification | Important in monitoring volatile compounds |
Mechanism of Action
The mechanism of action of phenethyl isobutyrate involves its interaction with specific molecular targets and pathways. As a carboxylic ester, it can undergo hydrolysis to release phenethyl alcohol and isobutyric acid, which can then participate in various biochemical pathways. The ester itself may also interact with receptors and enzymes, influencing their activity and leading to its observed effects .
Comparison with Similar Compounds
Regulatory Status :
Fragrance Performance :
Comparison with Structurally Similar Compounds
Phenethyl Butyrate (CAS # 103-52-6)
Molecular Formula : C₁₂H₁₆O₂ (same as phenethyl isobutyrate).
Structural Difference : The ester group is derived from butyric acid (C₄H₈O₂) instead of isobutyric acid (C₄H₈O₂).
Key Differences :
Ethyl Isobutyrate (CAS # 97-62-1)
Molecular Formula : C₆H₁₂O₂.
Structural Difference : A simpler ester with an ethyl alcohol moiety instead of phenethyl alcohol.
Key Differences :
Benzyl Isobutyrate (CAS # 120-50-1)
Molecular Formula : C₁₁H₁₄O₂.
Structural Difference : Benzyl alcohol replaces phenethyl alcohol.
| Property | This compound | Benzyl Isobutyrate |
|---|---|---|
| Odor Profile | Floral, rose-like | Jasmine, fruity |
| Applications | Floral perfumes, food | Soaps, detergents |
| Regulatory Status | FEMA 2862 | FEMA 2185 |
Key Differences :
Methyl Isobutyrate (CAS # 547-63-7)
Molecular Formula : C₅H₁₀O₂.
Structural Difference : Methyl ester of isobutyric acid.
Key Differences :
- Methyl isobutyrate’s small size limits its use in fragrances due to a harsh odor, but it serves as a precursor in chemical synthesis .
Toxicological and Regulatory Considerations
- This compound is recognized as safe by FEMA, JECFA, and the FDA for use in food and cosmetics . It is frequently used as a read-across analog for risk assessments of structurally similar esters (e.g., phenethyl isovalerate) due to its well-documented safety profile .
- Ethyl isobutyrate and phenethyl butyrate share similar regulatory approvals but differ in metabolic pathways; phenethyl derivatives exhibit slower hydrolysis, reducing acute toxicity risks .
Q & A
Q. What are the established synthetic routes for phenethyl isobutyrate, and how can purity be validated?
this compound is typically synthesized via Fischer esterification, combining phenethyl alcohol with isobutyric acid in the presence of an acid catalyst (e.g., sulfuric acid). Post-synthesis, purification involves distillation or column chromatography. Characterization requires 1H/13C NMR to confirm ester formation and GC-MS to assess purity (>98% for research-grade samples). Residual solvents should be quantified via HPLC .
Q. Which analytical methods are optimal for quantifying this compound in complex matrices?
Use gas chromatography with flame ionization detection (GC-FID) for high sensitivity in volatile mixtures. For non-volatile matrices, LC-MS/MS with a C18 column and ESI ionization provides accurate quantification. Calibration curves must span expected concentrations (e.g., 0.1–100 µg/mL), and recovery rates should exceed 85% to validate method robustness .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to OSHA guidelines: use fume hoods during synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy. Store in amber glass at 4°C under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via approved organic solvent protocols .
Advanced Research Questions
Q. How can contradictory data on this compound’s physicochemical properties (e.g., logP, boiling point) be resolved?
Discrepancies often arise from impure samples or uncalibrated instruments. Replicate measurements using standardized reference materials (e.g., NIST-certified compounds) and report conditions (e.g., pressure for boiling point). Meta-analyses of literature data (e.g., SciFinder, Reaxys) can identify outliers .
Q. What experimental designs are recommended to investigate this compound’s biological activity mechanisms?
Employ dose-response assays (e.g., IC50 for enzyme inhibition) with positive/negative controls. For in vivo studies, use rodent models and administer via oral gavage (doses: 10–100 mg/kg). Validate target engagement using Western blotting or qPCR for downstream biomarkers .
Q. Which strategies identify degradation products of this compound under varying environmental conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via LC-QTOF-MS . Compare fragmentation patterns with databases (e.g., mzCloud) to identify hydrolyzed byproducts like phenethyl alcohol and isobutyric acid .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?
Synthesize analogs with substituents on the phenyl ring (e.g., -Cl, -OCH3) and test using molecular docking (AutoDock Vina) against target proteins. Correlate logP (measured via shake-flask method) with cellular permeability .
Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?
Use crossover designs in animal models (n ≥ 6/group) and quantify plasma levels via LC-MS/MS . Report pharmacokinetic parameters (t1/2, Cmax, AUC) with ±SD. Validate assays using FDA bioanalytical guidelines .
Q. How can synergistic effects between this compound and other bioactive compounds be systematically evaluated?
Apply Chou-Talalay combination index (CI) in vitro: test serial dilutions of both compounds and calculate CI via CompuSyn software. CI < 1 indicates synergy. Confirm in vivo using isobolographic analysis .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (GraphPad Prism) to model sigmoidal dose-response curves. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Power analysis (G*Power) ensures adequate sample size (α = 0.05, β = 0.2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
